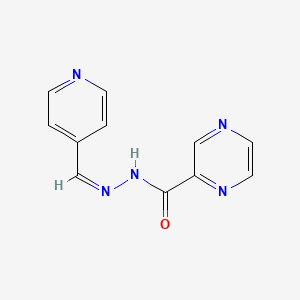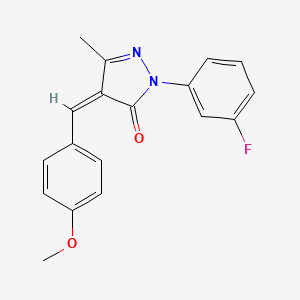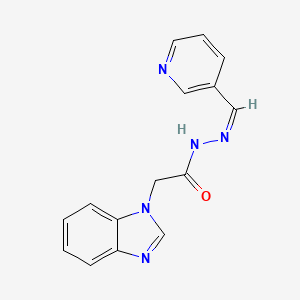![molecular formula C14H12ClNO3S B5911230 methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate, also known as N-(4-Chlorophenylsulfonyl)-o-tolylcarbamate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
作用機序
The mechanism of action of Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi by disrupting the cell wall and membrane.
Biochemical and Physiological Effects:
Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate has been reported to have biochemical and physiological effects on various organisms. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. In fungi, it has been reported to disrupt the cell wall and membrane, leading to cell death. In plants, it has been reported to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids.
実験室実験の利点と制限
The advantages of using Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate in lab experiments include its high purity, stability, and solubility in organic solvents. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize its anticancer and antifungal activities. In materials science, it can be used as a building block for the synthesis of functional materials with specific properties. In agriculture, it can be studied for its potential as a herbicide with low toxicity and environmental impact.
Conclusion:
In conclusion, Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported in several scientific publications, and its potential applications in medicinal chemistry, materials science, and agriculture have been studied. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate involves the reaction of o-toluidine with chlorosulfonyl isocyanate, followed by the reaction of the resulting product with methyl chloroformate. The final product is obtained after purification by recrystallization. This synthesis method has been reported in several scientific publications, and the purity and yield of the product have been optimized.
科学的研究の応用
Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been reported to have anticancer and antifungal activities. In materials science, it has been used as a building block for the synthesis of functional materials. In agriculture, it has been studied for its potential as a herbicide.
特性
IUPAC Name |
methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(11-5-3-2-4-6-11)16-20(17,18)13-9-7-12(15)8-10-13/h2-10H,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBGOVGCXIUKQ-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)


![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)
![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)

